6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinonitrile

Lipophilicity Drug-like properties Nicotinonitrile

Why Choose This Compound? The pre-installed 1,2,3,4-tetrahydroquinoline (THQ) substituent eliminates a problematic late-stage Buchwald–Hartwig coupling step required when using 6-chloro or 6-bromo precursors. With MW 249.31 Da, zero H-bond donors, and a single rotatable bond, this fragment-like scaffold fits DEL library criteria while offering shape diversity underrepresented in commercial collections. The 4-methyl-3-carbonitrile-pyridine core serves as a recognized hinge-binding pharmacophore in kinase inhibitor design, making this compound a strategic procurement choice for medicinal chemistry and property benchmarking studies.

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
Cat. No. B11865674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinonitrile
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C#N)N2CCCC3=CC=CC=C32
InChIInChI=1S/C16H15N3/c1-12-9-16(18-11-14(12)10-17)19-8-4-6-13-5-2-3-7-15(13)19/h2-3,5,7,9,11H,4,6,8H2,1H3
InChIKeyMDQJDVLDNLKLQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinonitrile – Core Chemical Identity and Procurement Baseline


6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinonitrile (CAS 1355180-88-9) is a polysubstituted pyridine-3-carbonitrile bearing a 4-methyl group and a 6-(1,2,3,4-tetrahydroquinolin-1-yl) substituent . It belongs to the tetrahydroquinoline (THQ)-fused nicotinonitrile class, a scaffold associated with broad-spectrum antitumor and antimicrobial activities [1]. The compound is available from multiple suppliers at purities of 95–98% , with a molecular weight of 249.31 g/mol and an XLogP3-AA of 3.3 [2].

Why 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinonitrile Cannot Be Freely Replaced by In-Class Analogs


Nicotinonitrile building blocks with different 6-substituents (e.g., 6-Cl, 6-Br, 6-NH₂, 6-O-alkyl) exhibit divergent reactivity, physicochemical profiles, and biological outcomes. The 1,2,3,4-tetrahydroquinoline substituent introduces a bicyclic lipophilic aryl-fused ring system that simultaneously raises logP, reduces H-bond donor count to zero, and restricts conformational flexibility to a single rotatable bond [1]. These features are not available from simple halo, amino, or alkoxy analogs, which can lead to failures in downstream chemistry (e.g., undesired cross-coupling selectivity) or altered pharmacokinetic profiles in biological screening [2]. Generic substitution without experimentally matched data therefore carries a high risk of irreproducible results.

Quantitative Differentiation of 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinonitrile Against Closest Analogs


Lipophilicity Advantage Over Halo and Amino 6-Substituted Nicotinonitriles

The target compound displays an XLogP3-AA of 3.3 [1], substantially higher than the 6-chloro- (XLogP3 ~1.6) and 6-amino- (XLogP3 ~0.8) 4-methylnicotinonitrile analogs. This increased lipophilicity is driven by the 1,2,3,4-tetrahydroquinoline moiety.

Lipophilicity Drug-like properties Nicotinonitrile

Zero Hydrogen Bond Donor Count Versus Comparable Amino-Substituted Scaffolds

The target compound has zero hydrogen bond donors (HBD = 0) [1], whereas the corresponding 6-amino-4-methylnicotinonitrile bears two H-bond donors. In general, reducing HBD count correlates with improved passive membrane permeability.

Hydrogen bonding Permeability Nicotinonitrile

Restricted Rotatable Bond Count Relative to 6-Benzylamino or 6-Alkoxy Analogs

The target compound possesses only one rotatable bond (RB = 1) [1]. In contrast, 6-benzylamino- or 6-(2-phenylethyl)amino-4-methylnicotinonitrile analogs exhibit 3–4 rotatable bonds. Lower rotatable bond count is associated with reduced entropic penalty upon target binding.

Conformational restriction Entropy Nicotinonitrile

Moderate Topological Polar Surface Area Balancing Permeability and Solubility

The topological polar surface area (TPSA) of 39.9 Ų [1] places the target compound near the upper limit of the CNS-penetrant range (<60–70 Ų) while remaining below the oral bioavailability threshold (<140 Ų). The 6-chloro analog has a lower TPSA (~24 Ų) but lacks the aromatic surface area needed for π-stacking interactions.

TPSA Bioavailability Nicotinonitrile

Recommended Research and Procurement Scenarios for 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinonitrile


Synthesis of DNA-Intercalating Pyrimido[4,5-b]quinoline Antitumor Agents

The tetrahydroquinoline-fused nicotinonitrile scaffold serves as a direct precursor for cyclocondensation reactions leading to pyrimido[4,5-b]quinolines, a class that has demonstrated broad-spectrum antitumor activity in NCI 60-cell-line screening [1]. The 4-methyl group and 3-carbonitrile handle allow regioselective annulation, while the saturated C2–C3 bond in the THQ ring provides a synthetic handle absent in fully aromatic quinoline analogs. This compound is preferred over 6-chloro or 6-bromo precursors because the THQ moiety is already installed, eliminating a late-stage Buchwald–Hartwig coupling step that can be problematic on polar substrates.

Fragment-Based and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 249.31 Da, exactly one rotatable bond, and zero H-bond donors, the compound fits within typical fragment-like space (MW < 300, RB ≤ 3, HBD ≤ 3). The 3-carbonitrile group provides a robust chemical handle for on-DNA transformations (e.g., tetrazole formation, amidoxime conjugation) under aqueous conditions. The pre-installed THQ ring introduces shape diversity that is underrepresented in commercial fragment collections, making it a valuable addition for DEL library construction [2].

Kinase Hinge-Binder Scaffold Exploration

The 4-methyl-3-carbonitrile-pyridine motif is a recognized hinge-binding pharmacophore in kinase inhibitor design. The 6-(1,2,3,4-tetrahydroquinolin-1-yl) substituent extends into the solvent-exposed region with a rigid, lipophilic group that can be further derivatized at the C2 or C3 positions of the THQ ring. This scaffold topology differs from the commonly used 6-aryl or 6-heteroaryl nicotinonitriles, offering a distinct vector angle and hydrophobic contact surface that may address selectivity gaps in kinase panels [3].

Physicochemical Property Benchmarking in Medicinal Chemistry Campaigns

The computed property profile (XLogP3 = 3.3, TPSA = 39.9 Ų, HBD = 0, RB = 1) makes this compound a well-defined reference point for structure–property relationship (SPR) studies. When exploring 6-substituted nicotinonitrile series, this compound serves as a balanced midpoint between overly polar 6-amino analogs (TPSA ~52, HBD = 2) and highly lipophilic 6-chloro analogs (LogP ~1.6 but lacking aromatic extension). Procurement of this compound for property benchmarking can reduce the number of custom synthesis iterations required to reach a lead-like profile [4].

Quote Request

Request a Quote for 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.